molecular formula C20H22N2O4 B11423137 3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11423137
M. Wt: 354.4 g/mol
InChI Key: ZXAWNQLSNROQOZ-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates One common approach is the reaction of 2,5-dimethoxybenzaldehyde with 4-ethylphenylamine to form an imine intermediate This intermediate is then subjected to cyclization with hydroxylamine to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethoxyphenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one
  • (2Z)-3-(2,5-dimethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Uniqueness

3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and structural elements. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C20H22N2O4/c1-4-13-5-7-14(8-6-13)21-20(23)19-12-17(22-26-19)16-11-15(24-2)9-10-18(16)25-3/h5-11,19H,4,12H2,1-3H3,(H,21,23)

InChI Key

ZXAWNQLSNROQOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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